molecular formula C19H20N2O2 B2795350 N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-19-2

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2795350
CAS No.: 852155-19-2
M. Wt: 308.381
InChI Key: NCAJWWFWBGOMOP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a pyrrolidinone moiety through a methylphenyl linkage

Scientific Research Applications

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Utilization in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced by reacting the benzamide intermediate with 2-pyrrolidinone in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
  • N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]propionamide

Uniqueness

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide may exhibit unique properties such as enhanced stability, specific binding affinity, or distinct reactivity compared to similar compounds. These unique features would be highlighted through comparative studies and experimental data.

Properties

IUPAC Name

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-15-9-11-17(12-10-15)21(14-20-13-5-8-18(20)22)19(23)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJWWFWBGOMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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